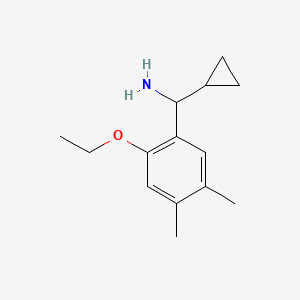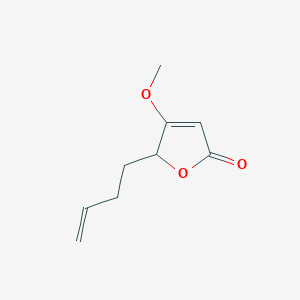
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is a chemical compound that belongs to the furanone family Furanones are known for their diverse biological activities and are found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-butenyl-2(5H)-furanone with methoxy reagents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methoxy group. The reaction is carried out at a temperature range of 50-100°C and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the product. The use of immobilized catalysts on solid supports can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranones.
Substitution: Halogenated or alkylated furanones.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential as a multi-target agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetronic Acid: Contains a similar furanone ring but lacks the butenyl and methoxy groups.
Tetramic Acid: Similar structure but with a pyrrolidine ring instead of a furanone ring.
Uniqueness
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group enhances its reactivity, while the methoxy group contributes to its stability and solubility in organic solvents .
Eigenschaften
CAS-Nummer |
638202-92-3 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-but-3-enyl-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-7-8(11-2)6-9(10)12-7/h3,6-7H,1,4-5H2,2H3 |
InChI-Schlüssel |
LXKHHXXNMKKGOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)OC1CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
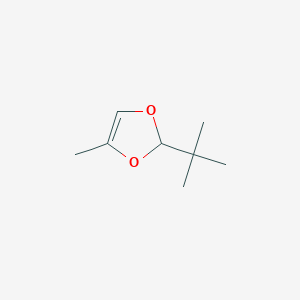
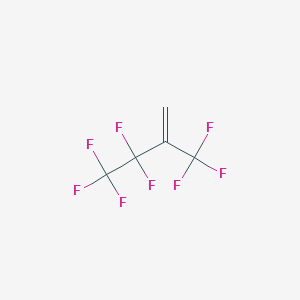

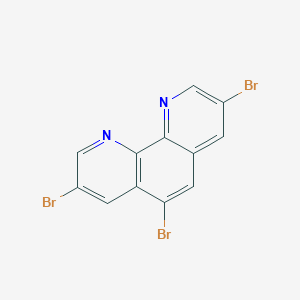
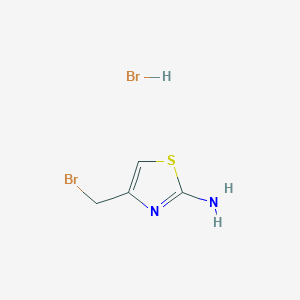
![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
